

Application Notes and Protocols: Milbemycin Oxime in Non-Tuberculous Mycobacteria (NTM) Research

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Compound of Interest		
Compound Name:	Milbemycinoxime	
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Introduction

Non-tuberculous mycobacteria (NTM) are a group of opportunistic pathogens responsible for a rising incidence of chronic pulmonary and disseminated infections worldwide.[1][2] Treatment of NTM infections is challenging due to the intrinsic drug resistance of many species and the long duration of multi-drug therapy, which often leads to poor patient outcomes.[1][2][3] Consequently, there is an urgent need for novel therapeutic agents. Milbemycin oxime, a macrocyclic lactone commonly used as a broad-spectrum antiparasitic in veterinary medicine, has emerged as a promising candidate for repurposing against NTM.[4][5] This document provides a comprehensive overview of the in vitro activity of milbemycin oxime against various NTM species, detailed protocols for its evaluation, and insights into its potential mechanism of action.

Quantitative Data Summary

Milbemycin oxime has demonstrated significant in vitro activity against a broad spectrum of NTM species, often exhibiting lower Minimum Inhibitory Concentrations (MICs) compared to other macrocyclic lactones.[5] The following tables summarize the reported MIC values for milbemycin oxime against clinically relevant NTM species.



Table 1: Minimum Inhibitory Concentration (MIC) of Milbemycin Oxime against various Non-Tuberculous Mycobacteria (NTM) Species

NTM Species	MIC Range (mg/L)	Mean MIC (mg/L)	Reference(s)
Mycobacteroides abscessus	4 - 16	-	
Mycobacterium avium	2 - 16	-	
Mycobacterium chelonae	4 - 16	-	
Mycobacterium fortuitum	4 - 16	-	
Other NTM Species	< 4	-	
Mycobacterium ulcerans	2 - 8	-	[5]

Note: The original research paper by Muñoz-Muñoz et al. (2021) should be consulted for a detailed breakdown of MIC values for the 80 NTM strains tested.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing of mycobacteria.

a. Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton (CAMH) broth, supplemented with 5% OADC (oleic acid, albumin, dextrose, catalase)
- Milbemycin oxime stock solution (in DMSO)



- NTM inoculum
- Sterile saline or phosphate-buffered saline (PBS)
- 0.5 McFarland standard
- Incubator (30°C or 37°C depending on the NTM species)
- · Microplate reader (optional)
- b. Protocol:
- Inoculum Preparation:
 - Culture the NTM isolate on appropriate solid or liquid medium.
 - Prepare a bacterial suspension in sterile saline or PBS.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
 - Dilute the adjusted suspension to achieve a final inoculum concentration of approximately
 5 x 10^5 CFU/mL in the microtiter plate wells.
- · Drug Dilution:
 - Prepare serial twofold dilutions of the milbemycin oxime stock solution in CAMH broth in the 96-well plate. The final concentrations should typically range from 0.06 to 64 mg/L.
 - Include a drug-free well for a growth control and a well with uninoculated broth for a sterility control.
- Inoculation:
 - Add the diluted NTM inoculum to each well containing the drug dilutions and the growth control.
- Incubation:
 - Seal the microtiter plates to prevent evaporation.



- Incubate the plates at the optimal temperature for the specific NTM species (e.g., 30°C for M. chelonae, 37°C for M. avium complex).
- Incubation times vary depending on the growth rate of the NTM species (typically 3-5 days for rapidly growing mycobacteria and 7-14 days for slowly growing mycobacteria).
- Reading the MIC:
 - The MIC is defined as the lowest concentration of milbemycin oxime that completely inhibits visible growth of the NTM isolate.
 - Growth can be assessed visually or by using a microplate reader.

Time-Kill Assay

This protocol assesses the bactericidal or bacteriostatic activity of milbemycin oxime over time.

- a. Materials:
- Culture tubes or flasks
- CAMH broth with OADC supplement
- Milbemycin oxime stock solution
- NTM inoculum (prepared as in the MIC protocol)
- Sterile saline or PBS
- Middlebrook 7H10 or 7H11 agar plates
- Incubator
- Shaker
- b. Protocol:
- Experimental Setup:



- Prepare tubes or flasks containing CAMH broth with different concentrations of milbemycin oxime (e.g., 1x, 4x, and 16x the MIC).
- Include a drug-free growth control.
- Inoculate each tube with the NTM suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
- Incubation and Sampling:
 - Incubate the tubes at the appropriate temperature with shaking.
 - At predetermined time points (e.g., 0, 24, 48, 72, 96, and 120 hours), collect an aliquot from each tube.
- Quantification of Viable Bacteria:
 - Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
 - Plate a known volume of each dilution onto Middlebrook 7H10 or 7H11 agar plates.
 - Incubate the plates until colonies are visible.
- Data Analysis:
 - Count the number of colony-forming units (CFU) on each plate.
 - Calculate the CFU/mL for each time point and drug concentration.
 - Plot the log10 CFU/mL versus time to generate time-kill curves.
 - A ≥3-log10 decrease in CFU/mL compared to the initial inoculum is generally considered bactericidal activity.

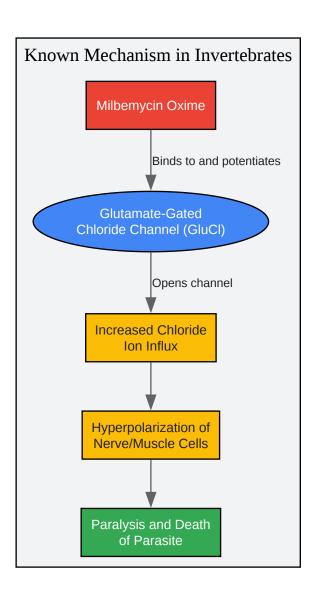
Signaling Pathways and Mechanism of Action

The precise mechanism of action of milbemycin oxime against NTM has not been fully elucidated. In invertebrates, its primary target is the glutamate-gated chloride channels (GluCls), leading to paralysis and death. However, the existence and role of homologous



channels in mycobacteria are not yet confirmed. Research suggests that macrocyclic lactones may have a different target in mycobacteria, potentially involving the disruption of the complex mycobacterial cell envelope.

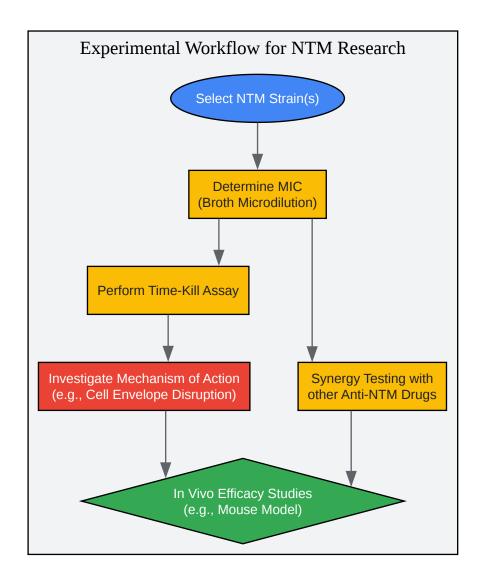
Below are diagrams illustrating the known mechanism in invertebrates and a conceptual workflow for investigating its effects on NTM.



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Mechanism of milbemycin oxime in invertebrates.





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Workflow for evaluating milbemycin oxime against NTM.

Conclusion

Milbemycin oxime demonstrates promising in vitro activity against a wide range of NTM species, making it a compelling candidate for drug repurposing. The provided protocols offer a standardized approach for researchers to evaluate its efficacy. Further investigation into its precise mechanism of action in mycobacteria and its in vivo efficacy is warranted to pave the way for its potential clinical application in the treatment of NTM infections.



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